molecular formula C14H16N4O3 B7359633 [2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol

[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol

Cat. No. B7359633
M. Wt: 288.30 g/mol
InChI Key: HZOFEVDIXZMMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NPPB and is a pyrimidine derivative with a nitrophenyl group attached to it. NPPB has been studied for its ability to modulate ion channels, which has led to its use in various scientific experiments.

Mechanism of Action

NPPB modulates ion channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which alters its activity. NPPB has been shown to block the activity of calcium and potassium channels, while it activates chloride channels.
Biochemical and Physiological Effects:
NPPB has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit cell migration and proliferation in cancer cells, while it promotes apoptosis in these cells. NPPB has also been shown to modulate insulin secretion in pancreatic beta cells and regulate blood pressure in vascular smooth muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPPB in scientific experiments is its ability to modulate ion channels with high specificity. This allows researchers to study the effects of ion channels on various physiological processes with greater accuracy. However, the limitations of using NPPB include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the use of NPPB in scientific research. One potential application is the use of NPPB in the development of new drugs for the treatment of various diseases such as cancer and hypertension. Additionally, NPPB could be used in the study of ion channels in different cell types to gain a better understanding of their role in various physiological processes. Finally, further research could be conducted to determine the potential side effects of NPPB and to develop safer dosing protocols.

Synthesis Methods

The synthesis of NPPB involves the reaction of 4-amino-2-methylpyrimidine with 3-nitrobenzyl bromide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield [2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol.

Scientific Research Applications

NPPB has been widely used in scientific research to study the effects of ion channels on various physiological processes. It has been shown to modulate various ion channels such as calcium, potassium, and chloride channels. NPPB has also been used to study the effects of ion channels on cell migration, apoptosis, and proliferation.

properties

IUPAC Name

[2-[1-(3-nitrophenyl)propylamino]pyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-13(10-4-3-5-12(8-10)18(20)21)17-14-15-7-6-11(9-19)16-14/h3-8,13,19H,2,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOFEVDIXZMMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])NC2=NC=CC(=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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